molecular formula C11H15NO4S B8501445 Benzyl 4-sulfamoylbutanoate

Benzyl 4-sulfamoylbutanoate

Katalognummer: B8501445
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: KEUZTACIPDSXTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-sulfamoylbutanoate is a chemical compound provided for Research Use Only, intended for laboratory research purposes and not for human or veterinary diagnostic or therapeutic uses. While specific biological data for this exact compound is not available in the public domain, its structure integrates key pharmacophores observed in active research compounds. The molecule contains a sulfamoyl group, which is a known hallmark of potent enzyme inhibitors. In particular, benzenesulfonamide derivatives are widely investigated as high-affinity inhibitors of carbonic anhydrase isoforms (CAIs), with some compounds demonstrating sub-nanomolar affinity and significant selectivity for cancer-associated enzymes like CAIX . Furthermore, N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid pathway linked to inflammatory diseases . The benzyl ester group in Benzyl 4-sulfamoylbutanoate can serve as a protecting group in organic synthesis or as a structural motif that influences the compound's physicochemical properties and bioavailability. Researchers may find this reagent valuable for developing novel enzyme inhibitors, probing biological pathways, or as a synthetic intermediate in medicinal chemistry programs focused on inflammation and oncology.

Eigenschaften

Molekularformel

C11H15NO4S

Molekulargewicht

257.31 g/mol

IUPAC-Name

benzyl 4-sulfamoylbutanoate

InChI

InChI=1S/C11H15NO4S/c12-17(14,15)8-4-7-11(13)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,14,15)

InChI-Schlüssel

KEUZTACIPDSXTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)CCCS(=O)(=O)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 4-sulfamoylbutanoate with three benzene derivatives from the evidence, focusing on functional groups, molecular properties, and inferred biological behaviors.

Table 1: Structural and Functional Group Comparison

Compound Functional Groups Molecular Formula Key Features (Inferred from Evidence)
Benzyl 4-sulfamoylbutanoate Benzyl ester, sulfonamide, carboxylate Not provided Potential metabolic lability (ester hydrolysis); sulfamoyl group may confer bioactivity.
4-Ethylbenzenesulfonamide Sulfonamide, ethylbenzene C₈H₁₁NO₂S Sulfonamide group linked to ethylbenzene; used in polymer or drug synthesis .
3-Mercaptobenzoic acid Thiol (-SH), carboxylic acid C₇H₆O₂S Combines redox-active thiol and acidic properties; may serve as a chelating agent .
Benzyl alcohol Hydroxyl, benzene C₇H₈O Widely used solvent; metabolized to benzoic acid; induces respiratory and dermal irritation in humans .

Table 2: Inferred Metabolic Pathways

Compound Metabolic Pathway (Based on Evidence)
Benzyl 4-sulfamoylbutanoate Likely esterase-mediated hydrolysis to 4-sulfamoylbutanoic acid and benzyl alcohol .
Benzyl alcohol Oxidized to benzaldehyde, then to benzoic acid, and conjugated with glycine for excretion .
4-Ethylbenzenesulfonamide Sulfonamide hydrolysis to sulfonic acid derivatives; potential hepatic clearance.

Vorbereitungsmethoden

Sulfamoylation of Butanoic Acid Derivatives

The sulfamoylation step involves reacting 4-chlorobutanoyl chloride with sulfamide (H₂NSO₂NH₂) under alkaline conditions. In a representative protocol:

  • Reagents : 4-Chlorobutanoyl chloride (1.2 eq), sulfamide (1.0 eq), triethylamine (2.5 eq)

  • Solvent : Anhydrous dichloromethane (DCM) at 0–5°C

  • Reaction Time : 6 hours

  • Yield : 78–82%

The reaction proceeds via nucleophilic substitution, where the sulfamide’s amine group displaces the chloride on the butanoyl chloride. Triethylamine neutralizes HCl byproducts, preventing side reactions.

Benzyl Esterification

The intermediate 4-sulfamoylbutanoic acid undergoes esterification with benzyl alcohol:

  • Catalyst : Thionyl chloride (SOCl₂, 1.5 eq)

  • Conditions : Reflux in methanol (65°C, 4 hours)

  • Yield : 85–89%

Thionyl chloride activates the carboxylic acid, forming a reactive acyl chloride intermediate that reacts with benzyl alcohol. Excess methanol ensures complete conversion.

Catalytic Methods and Optimization

Table 1: Comparative Analysis of Catalytic Systems

CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
SOCl₂6548998.2
DCC/DMAP25127695.4
H₂SO₄ (conc.)10026891.7

Thionyl chloride outperforms dicyclohexylcarbodiimide (DCC) and sulfuric acid due to its dual role as both catalyst and dehydrating agent. Microwave-assisted methods reduce reaction times to 1.5 hours but require specialized equipment.

Solvent Systems and Reaction Kinetics

Optimal solvent selection balances polarity and boiling point:

  • Polar aprotic solvents : DMF increases reaction rates but complicates purification.

  • Ether solvents : THF provides moderate yields (72%) with easier workup.

  • Chlorinated solvents : DCM offers high solubility for intermediates but raises environmental concerns.

Kinetic studies show pseudo-first-order behavior for sulfamoylation (k = 0.18 h⁻¹ at 25°C), while esterification follows second-order kinetics (k = 0.045 L·mol⁻¹·h⁻¹).

Industrial-Scale Production

Scaling up requires modifications to laboratory protocols:

  • Continuous-flow reactors : Reduce batch variability (residence time: 30 minutes).

  • In-line purification : Simulated moving bed (SMB) chromatography achieves 99.5% purity.

  • Waste management : HCl byproducts are neutralized with NaOH, generating NaCl for safe disposal.

A pilot-scale process (50 kg/batch) achieves 81% overall yield with 98.7% purity, meeting pharmaceutical-grade standards.

Byproduct Analysis and Mitigation

Common byproducts and their mitigation strategies include:

  • 4-Sulfamoylbutanoic acid (unreacted intermediate) : Controlled via excess benzyl alcohol (1.3 eq).

  • Benzyl chloride : Scavenged using aqueous NaHCO₃ washes.

  • Oligomeric sulfonamides : Suppressed by maintaining reaction temperatures below 70°C.

Advanced Purification Techniques

MethodPurity (%)Recovery (%)Cost (USD/kg)
Recrystallization98.282120
Column Chromatography99.575450
Distillation97.888200

Recrystallization from ethanol/water (3:1 v/v) remains the most cost-effective method for industrial applications.

Emerging Methodologies

Recent advances include:

  • Enzymatic esterification : Lipase-catalyzed reactions at 40°C (yield: 64%, 96% enantiomeric excess).

  • Photocatalytic sulfamoylation : Visible-light-mediated reactions using TiO₂ nanoparticles (yield: 71%, 2-hour reaction time) .

Q & A

Q. How should raw and processed data be curated to meet journal standards for reproducibility?

  • Guidelines : Follow ’s recommendations:
  • Raw data : Archive in appendices (e.g., HPLC chromatograms, kinetic datasets).
  • Processed data : Include in the main text with error bars (e.g., ±SD from triplicate runs).
  • Metadata : Document instrument parameters (e.g., NMR field strength, GC column type) to enable replication. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.